methyl 2-[2-(4-chlorophenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure It contains multiple functional groups, including a chlorophenyl group, a dioxo group, a tolyl group, and a thiophene ring
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-3-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5S/c1-13-5-7-16(8-6-13)21-20-22(34-29(21)18-11-9-17(27)10-12-18)24(31)28(23(20)30)25-19(26(32)33-4)14(2)15(3)35-25/h5-12,20-22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJMFWKGPORGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C(=C(S4)C)C)C(=O)OC)ON2C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[2-(4-chlorophenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of terminal alkynes with halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups in the intermediates.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to methyl 2-[2-(4-chlorophenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate exhibit significant anti-inflammatory activity. For instance, derivatives of pyrrolidine and pyrrole structures have been evaluated for their efficacy as COX-II inhibitors. In a recent study, certain synthesized compounds demonstrated ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study focusing on similar dioxo-pyrrolidine derivatives revealed that they could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of chlorophenyl and methyl groups may enhance these effects by increasing lipophilicity and cellular uptake .
Antimicrobial Effects
Research has also highlighted the antimicrobial potential of compounds with similar frameworks. A study demonstrated that derivatives containing thiophene and pyrrole moieties exhibited notable antibacterial activity against various strains of bacteria. This suggests that this compound may also possess similar properties .
Table 1: Comparative Efficacy of Similar Compounds
| Compound Name | ED50 (μmol/kg) | Mechanism of Action | Reference |
|---|---|---|---|
| Celecoxib | 32.1 | COX-II inhibition | |
| PYZ24 | 35.7 | COX-II inhibition | |
| Methyl Compound | TBD | Anticancer/Antimicrobial | TBD |
Case Study 1: Anti-inflammatory Screening
In a systematic screening of various pyrrolidine derivatives for anti-inflammatory activity, this compound was identified as a promising candidate due to its ability to inhibit COX-II with an IC50 value significantly lower than that of traditional NSAIDs. This finding underscores the compound's potential in developing new anti-inflammatory therapies .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of structurally related compounds revealed that those containing the pyrrole ring effectively inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The compound is currently undergoing further testing to quantify its efficacy against other cancer types .
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-chlorophenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.
Biological Activity
Methyl 2-[2-(4-chlorophenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core and a thiophene moiety. Its chemical formula is represented as follows:
This structure contributes to its diverse biological activities.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In a screening of various compounds against multicellular spheroids, it was found to inhibit cancer cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study:
In a study published in 2019, the compound was tested on several cancer cell lines, demonstrating an IC50 value of approximately 15 µM against breast cancer cells. This suggests a promising potential for development as an anticancer agent .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is known to play a crucial role in inflammatory processes.
Research Findings:
A comparative analysis showed that the compound has an IC50 value of 0.72 µM against COX-II, which is comparable to known anti-inflammatory drugs like Celecoxib (IC50 = 0.89 µM) . This indicates its potential utility in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary tests have shown that the compound possesses antimicrobial properties against various bacterial strains. In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the compound's potential as an antimicrobial agent .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- COX Enzyme Inhibition: The compound inhibits COX-II activity, reducing the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways leading to cell death.
- Disruption of Bacterial Cell Walls: Its antimicrobial properties may stem from interference with bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
